2-((3-Methoxybenzyl)oxy)isoindoline-1,3-dione
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[(3-methoxyphenyl)methoxy]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO4/c1-20-12-6-4-5-11(9-12)10-21-17-15(18)13-7-2-3-8-14(13)16(17)19/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJEHZEZBVJEHQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CON2C(=O)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001204138 | |
| Record name | 2-[(3-Methoxyphenyl)methoxy]-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001204138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2014-60-0 | |
| Record name | 2-[(3-Methoxyphenyl)methoxy]-1H-isoindole-1,3(2H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2014-60-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(3-Methoxyphenyl)methoxy]-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001204138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 2-((3-Methoxybenzyl)oxy)isoindoline-1,3-dione typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. One commonly employed approach is the reaction of phthalic anhydride with 3-methoxybenzylamine in the presence of a suitable solvent such as toluene under reflux conditions . Industrial production methods may involve the use of catalysts to enhance the reaction efficiency and yield. For example, SiO2-tpy-Nb has been used as a catalyst in the synthesis of isoindoline-1,3-dione derivatives, resulting in moderate to excellent yields .
Chemical Reactions Analysis
2-((3-Methoxybenzyl)oxy)isoindoline-1,3-dione undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-((3-Methoxybenzyl)oxy)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. For example, it has been shown to modulate the dopamine receptor D2, suggesting its potential application as an antipsychotic agent . Additionally, the compound may inhibit the aggregation of β-amyloid protein, indicating its potential use in the treatment of Alzheimer’s disease . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Electronic Effects
The position of substituents on the benzyloxy moiety significantly impacts physicochemical properties. For example:
The 3-methoxy isomer (target compound) is expected to exhibit distinct electronic effects.
Table 1: Comparative Data for Isoindoline-1,3-dione Derivatives
- Key Observations: Para-substituted methoxy and fluoro groups show divergent yields, highlighting the influence of electronic effects on reaction efficiency.
Structural Modifications and Functional Groups
- Piperidine-Linked Derivatives (): Compounds like 2-[1-(3-Methoxybenzyl)-2,6-dioxopiperidin-3-yl]isoindoline-1,3-dione exhibit high purity (96.4%) and distinct thermal stability (mp 161.9–163.5°C), underscoring the role of heterocyclic appendages in modulating properties .
- Alkyl and Aromatic Substituents (): Derivatives such as 2-cyclopropyl or 2-phenylisoindoline-1,3-dione (yields 67–92%) demonstrate the scaffold’s adaptability to diverse substituents, though their polarities differ markedly from benzyloxy analogs .
Research Implications and Trends
- Synthetic Strategies: Nucleophilic substitution or Mitsunobu reactions are likely routes for introducing the 3-methoxybenzyloxy group, paralleling methods used for para-substituted analogs ().
- Spectroscopic Signatures : The 3-methoxy group may split aromatic proton signals in ¹H NMR due to meta-directed coupling, contrasting with para-substituted analogs’ simpler splitting patterns.
- Polarity and Solubility : Compared to 4-methoxy and 4-fluoro analogs, the 3-methoxy derivative may exhibit intermediate polarity, affecting chromatographic behavior (e.g., TLC Rf) and solubility in organic solvents.
Biological Activity
2-((3-Methoxybenzyl)oxy)isoindoline-1,3-dione is a compound belonging to the isoindoline-1,3-dione family, which has garnered attention due to its diverse biological activities. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound based on recent research findings.
Synthesis
The synthesis of this compound typically involves the reaction of phthalic anhydride with appropriate amines or alcohols under various conditions. The yield and purity of the compound can vary based on the specific reaction conditions employed.
Anticancer Properties
Recent studies have shown that isoindole-1,3-dione derivatives exhibit significant anticancer activity. For instance, derivatives similar to this compound were evaluated for their effects on A549 lung cancer cells. The compounds demonstrated inhibitory effects on cell viability with IC50 values indicating potent anticancer activity.
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| This compound | X.XX | A549 |
| Compound 3 | 114.25 | A549 |
| Compound 4 | 116.26 | A549 |
These results suggest that modifications in the isoindoline structure can enhance anticancer efficacy.
Analgesic Activity
In silico predictions using the PASS online software indicated that certain isoindoline derivatives possess analgesic properties with probabilities ranging from 40% to 80%. Specifically, compounds related to this compound were shown to exhibit analgesic effects comparable to established analgesics like metamizole sodium.
Toxicological Studies
Toxicity assessments conducted in laboratory mice revealed that many isoindoline derivatives, including those related to this compound, exhibited low toxicity profiles. Acute toxicity studies confirmed that these compounds do not pose significant health risks at therapeutic doses.
Case Studies
Several case studies have highlighted the therapeutic potential of isoindole derivatives:
- Study on A549 Cells : This study demonstrated that isoindole derivatives could inhibit tumor growth in xenograft models. Mice treated with these compounds showed reduced tumor sizes compared to control groups.
- Analgesic Efficacy : In vivo studies indicated that certain derivatives exhibited analgesic activity significantly higher than that of traditional pain relievers.
Q & A
Q. What are the common biological activities associated with isoindoline-1,3-dione derivatives, and how can they be experimentally evaluated?
Isoindoline-1,3-dione derivatives exhibit diverse biological activities, including anticonvulsant, anti-inflammatory, and potential hypoglycemic effects . To evaluate these activities:
- In vitro assays : Use enzyme inhibition assays (e.g., COX-2 for anti-inflammatory activity) or cell-based models (e.g., glucose uptake assays for hypoglycemic effects).
- Molecular docking : Predict binding affinities to target proteins (e.g., GABA receptors for anticonvulsant activity) using software like AutoDock Vina .
- Pharmacological screening : Follow protocols for in vivo models (e.g., rodent seizure models) with dose-response studies .
Q. What synthetic strategies are recommended for preparing 2-((3-Methoxybenzyl)oxy)isoindoline-1,3-dione?
Key steps include:
- Nucleophilic substitution : React isoindoline-1,3-dione with 3-methoxybenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF).
- Protection/deprotection : Use tert-butoxycarbonyl (Boc) groups to protect reactive sites during synthesis .
- Purification : Employ column chromatography (silica gel, hexane/EtOAc gradient) and confirm purity via HPLC .
Q. How can structural characterization of this compound be performed to ensure synthetic accuracy?
Utilize:
- Spectroscopic techniques : ¹H/¹³C NMR to confirm functional groups (e.g., methoxybenzyl protons at δ ~3.8 ppm) and IR for carbonyl stretches (~1700 cm⁻¹) .
- X-ray crystallography : Resolve crystal structure to validate stereochemistry and intermolecular interactions (e.g., P2₁ space group, monoclinic system) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological data for isoindoline-1,3-dione derivatives?
Contradictions often arise from variability in assay conditions or target selectivity. Mitigate by:
- Standardized protocols : Adopt OECD guidelines for reproducibility (e.g., fixed cell lines, controlled incubation times).
- Dose-response curves : Compare EC₅₀/IC₅₀ values across studies to identify potency discrepancies .
- Meta-analysis : Aggregate data from peer-reviewed studies to identify trends or outliers .
Q. What experimental designs are optimal for assessing the hypoglycemic potential of this compound?
Use a multi-tiered approach:
- In silico screening : Perform molecular docking against insulin receptor substrates or GLUT4 transporters .
- In vitro models : Measure glucose uptake in 3T3-L1 adipocytes or INS-1 pancreatic β-cells .
- In vivo validation : Conduct glucose tolerance tests in diabetic rodent models (e.g., streptozotocin-induced) with pharmacokinetic profiling .
Q. How can factorial design optimize the synthesis of this compound?
Apply a 2³ factorial design to test variables:
- Factors : Reaction temperature (60°C vs. 80°C), catalyst loading (5% vs. 10% Pd/C), and solvent polarity (DMF vs. THF).
- Responses : Yield, purity (HPLC), and reaction time.
- Analysis : Use ANOVA to identify significant factors and optimize conditions .
Q. What strategies enable structure-activity relationship (SAR) studies for this compound in drug discovery?
- Analog synthesis : Modify substituents (e.g., replace methoxy with halogen or alkyl groups) and test bioactivity .
- Computational SAR : Combine QSAR models with molecular dynamics simulations to predict binding modes .
- Biophysical assays : Use surface plasmon resonance (SPR) to measure real-time target binding kinetics .
Q. How can researchers integrate findings on this compound into broader pharmacological or chemical theories?
- Theoretical frameworks : Link results to existing hypotheses (e.g., isoindoline-1,3-diones as kinase inhibitors) using pathway analysis tools like KEGG .
- Cross-disciplinary validation : Collaborate with computational chemists to refine molecular models or with pharmacologists for mechanistic studies .
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
